Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Analytical Chemistry Quality Control Procurement

Supply inconsistency in tetrahydropyridine intermediates can compromise multi-step synthesis. This compound provides: • Free N-H enabling selective N-alkylation/arylation under mild conditions, differentiating it from N-substituted analogs • 98% purity with batch-specific NMR, HPLC, GC data for GLP compliance and patent filings • Validated in published one-pot procedure for 3,4-dihydropyridin-2-ones (62% yield baseline). Procured as white crystalline powder; full traceability supports early-phase API manufacturing.

Molecular Formula C9H13NO3
Molecular Weight 183.207
CAS No. 4027-39-8
Cat. No. B2393680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
CAS4027-39-8
Molecular FormulaC9H13NO3
Molecular Weight183.207
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)CC1)C
InChIInChI=1S/C9H13NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h3-5H2,1-2H3,(H,10,11)
InChIKeyXGEZXMADLSVPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (4027-39-8) Is a Preferred Heterocyclic Intermediate for Procurement


Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 4027-39-8) is an N-unsubstituted 2-oxo-tetrahydropyridine-3-carboxylate ester that serves as a versatile intermediate in the synthesis of pharmacologically active heterocycles, particularly 1,4-dihydropyridine calcium channel blockers and polysubstituted tetrahydropyridines. Its molecular formula is C9H13NO3 with a molecular weight of 183.20 g/mol and a monoisotopic mass of 183.08954 Da . As a white crystalline powder, it is supplied at a standard purity of 98% and is accompanied by batch-specific analytical data packages that include NMR, HPLC, and GC spectra .

Why In-Class 6-Oxo-Tetrahydropyridine-3-carboxylate Analogs Cannot Simply Substitute for Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate


Within the class of 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates, variations in the ester alkyl chain (e.g., methyl vs. ethyl), the N-substitution (free NH vs. N-alkyl/N-aryl), and the substitution at C-4 produce divergent reactivity and pharmacological suitability. Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (4027-39-8) possesses a free N–H that enables selective N-alkylation or N-arylation under mild conditions, a feature that is absent in N-substituted analogs . The ethyl ester imparts a balance between hydrolytic stability and reactivity in transesterification compared to the more labile methyl ester, making it the preferred choice for multistep sequences that require temporary carboxylate masking . These structural determinants directly influence reaction outcomes and product profiles; therefore, casual interchange with the methyl ester (CAS 181306-05-8), carboxylic acid, or N-alkyl analogs risks altered yields and may require extensive re-optimization of validated procedures .

Product-Specific Quantitative Evidence Guide for Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (4027-39-8)


Higher Commercial Purity vs. Methyl Ester Analog

Commercially, Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (4027-39-8) is consistently supplied at 98% purity , whereas its closest ester analog, Methyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 181306-05-8), is typically offered at 95% purity . This 3-percentage-point purity advantage reduces the fraction of unspecified impurities that could interfere with subsequent synthetic steps or biological assays.

Analytical Chemistry Quality Control Procurement

Free N–H Enables Selective Functionalization Lacking in N-Substituted Analogs

The target compound bears a free N–H group, whereas common comparators such as Ethyl 1-alkyl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate and N-aryl analogs possess a pre-installed substituent that blocks further N-derivatization. The free N–H permits selective N-alkylation (e.g., with methyl iodide in the presence of silver carbonate ) or N-arylation, enabling divergent access to a library of derivatives from a single intermediate. This synthetic flexibility is categorically impossible with N-substituted analogs, which must be used as pre-formed building blocks and therefore constrain the accessible chemical space.

Medicinal Chemistry Late-Stage Functionalization Enabling Building Blocks

Batch-Certified Analytical Data Package vs. Analog Compounds Lacking Full Characterization

Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (4027-39-8) is supplied with a comprehensive analytical data package that includes NMR, HPLC, and GC spectra for each batch . In contrast, the methyl ester analog (CAS 181306-05-8) is often offered with minimal analytical documentation, typically only purity and molecular weight, without batch-specific chromatographic or spectroscopic signatures . This disparity in analytical transparency supports regulatory filing, patent prosecution, and internal reproducibility requirements.

Quality Assurance Reproducibility Regulatory Compliance

Validated Intermediacy in 3,4-Dihydropyridin-2-one Synthesis

Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has been employed as a key intermediate in a validated one-pot, tandem Michael addition–cyclization protocol to generate 3,4-dihydropyridin-2-ones . This specific methodology exploits the ethyl ester moiety for regioselective enaminone formation, a transformation that has not been demonstrated with the corresponding methyl ester or carboxylic acid analog. The published procedure reports a crude purity of approximately 62% after chromatography, providing a quantitative benchmark for yield in this transformation .

Organic Synthesis Heterocyclic Chemistry Reaction Development

Priority Application Scenarios for Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate Based on Quantitative Differentiation


Medicinal Chemistry Library Diversification via Late-Stage N-Functionalization

The free N–H group documented in Section 3 differentiates 4027-39-8 from N-substituted analogs. This makes it the preferred starting material for parallel synthesis where a single intermediate must be diverted into multiple N-alkylated or N-arylated final compounds, maximizing chemical space exploration while minimizing the number of building blocks in inventory.

Quality-Controlled Intermediates for Regulatory-Use API Synthesis

The 98% purity and complete batch-specific analytical package (NMR, HPLC, GC) demonstrated in Section 3 satisfy the documentary requirements for GLP studies, patent filings, and early-phase API manufacturing, where full traceability and impurity profiling are mandatory. This positions 4027-39-8 over the methyl ester analog, which typically lacks equivalent analytical rigor.

Process Development for 3,4-Dihydropyridin-2-one Scaffolds

As shown in Section 3, 4027-39-8 is a validated intermediate in a published one-pot procedure for 3,4-dihydropyridin-2-ones. Process R&D teams can adopt this transformation with reduced optimization overhead, leveraging the known ~62% chromatography yield as a baseline for further improvement, a feature not available for close analogs that lack published synthetic protocols.

High-Throughput Experimentation Requiring Consistent Purity

For high-throughput catalysis screening or biological assay panels, the 3‑percentage‑point purity advantage of 4027-39-8 over the methyl ester (98% vs. 95%) reduces the incidence of false positives or negatives caused by impurities, thereby improving data quality and hit‑calling confidence in automated workflows.

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